4-oxothiochromane-2-carboxylic acid

Übersicht

Beschreibung

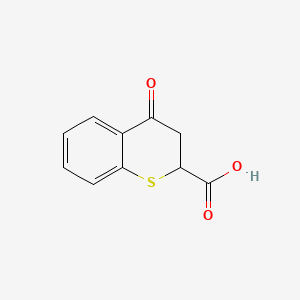

4-oxothiochromane-2-carboxylic acid is an organic compound with the molecular formula C10H8O3S It is a derivative of thiochroman, characterized by the presence of a carboxylic acid group and a ketone group at the 4th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-oxothiochromane-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by oxidation to introduce the ketone group at the 4th position. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 4-oxothiochromane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products:

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The primary product is the corresponding alcohol.

Substitution: Esters or amides are typical products of substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-oxothiochromane-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-oxothiochromane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.

Vergleich Mit ähnlichen Verbindungen

- 4-oxothiochromane-2-carboxylic acid

- 4-Oxo-2,3-dihydrothiochromene-2-carboxylic acid

- 4-Oxo-2H,3H-benzo[e]thiane-2-carboxylic acid

Comparison: this compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Biologische Aktivität

4-Oxothiochromane-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiophenols with α,β-unsaturated carboxylic acids, followed by treatment with dehydrating agents or Lewis acids. The general synthetic pathway is illustrated below:

- Reagents : Thiophenols and furan-2,5-dione.

- Conditions : Reaction in the presence of triethylamine and subsequent treatment with aluminum chloride.

- Products : Formation of this compound derivatives.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial properties of this compound derivatives. For instance, compounds with vinyl sulfone moieties demonstrated high antileishmanial activity with effective concentrations (EC50) lower than 10 μM and selectivity indices (SI) exceeding 100 against Leishmania panamensis .

Table 1: Antileishmanial Activity of Selected Compounds

| Compound | EC50 (μM) | SI |

|---|---|---|

| 4j | 3.23 | 174 |

| 4l | <10 | >100 |

| Reference (Amphotericin B) | - | - |

Cytotoxicity

In addition to antileishmanial effects, the cytotoxicity of these compounds was assessed against human monocytes (U-937). The results indicated that while some compounds exhibited significant biological activity against parasites, they maintained low cytotoxicity, making them promising candidates for further development .

Antifungal and Antibacterial Activities

The compound has also shown potential antifungal activity. For example, derivatives such as 6-methyl-4-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)thiochromane-2-carboxamide displayed notable antifungal effects against Botrytis cinerea, achieving an inhibition rate of 69% . Similarly, other derivatives exhibited antibacterial properties against various strains.

Table 2: Antifungal Activity of Selected Derivatives

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| 5m | Botrytis cinerea | 69 |

| 5a | Xanthomonas oryzae | 24 |

| Xanthomonas axonopodis | 30 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the thiochromane structure significantly influence biological activity. For instance:

- Vinyl Sulfone Moiety : Enhances antileishmanial activity.

- Electron-Withdrawing Groups : Substitutions on the phenyl ring can either enhance or diminish activity based on their position and nature.

- Chain Length and Functional Groups : The presence of alkyl chains at specific positions has been correlated with increased leishmanicidal activity .

Case Studies and Research Findings

- Case Study on Leishmaniasis : A study involving a series of thiochroman derivatives found that those with specific substitutions at C-2 exhibited high leishmanicidal activity while maintaining low cytotoxicity. This research emphasizes the need for continued exploration into the optimization of these compounds for therapeutic use .

- Antimycobacterial Activity : Another derivative demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, indicating a broader spectrum of biological efficacy beyond parasitic infections .

Eigenschaften

IUPAC Name |

4-oxo-2,3-dihydrothiochromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,9H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXRPSNBXBYVSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=CC=CC=C2C1=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.